molecular formula C14H18N2OS B8692154 3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one

3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one

Cat. No. B8692154
M. Wt: 262.37 g/mol
InChI Key: VRVHDAPELYNQEP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H18N2OS/c1-9(2)15-8-12(17)16(14(15)18)13-10(3)6-5-7-11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

VRVHDAPELYNQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)CN(C2=S)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the crude N-isopropyl glycine (21.2 g), 2,6-dimethylphenyl-isothiocyanate (16.3 g), triethyl amine (21.0 g) and chloroform (300 mL) was heated at reflux for 4 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (400 mL) and water (300 mL). The organic phase was washed with 2N HCl (2×300 mL), then with water. The organic phase was dried over anhydrous magnesium sulfate and evaporated to dryness. Crystallization from ethanol afforded the title compound (12.9 g) as a white solid, m.p. 135°-137° C. Anal. Calcd. for. C14H18N2OS: C, 64.09; H, 6.92; N, 10.68. Found: C, 63.99; H, 6.72; N, 10.67. Mass spectrum (+FAB, [M+H]+) m/z 263.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by the procedure described in Example 45 using 16.3 g of 2,6-dimethylphenyl-isothiocyanate, 21.2 g of N-isopropyl glycine, 21.0 g of triethyl amine, and 300 mL of chloroform. Crystallization from ethanol afforded the title compound (12.9 g) as a white solid, m.p. 135°-137° C. Anal. Calcd. for. C14H18N2O S: C, 64.09; H, 6.92; N, 10.68. Found: C, 63.99; H, 6.72; N, 10.67. Mass spectrum (+FAB, I M+H]+) m/z 263.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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